2-(Difluoromethylthio)-5-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6F3NS |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H6F3NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 |
InChI Key |
FOZOVXHRIPCKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)SC(F)F |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2 Difluoromethylthio 5 Fluoroaniline
Reactions of the Aromatic Amino Group
The primary aromatic amine function is a hub for numerous chemical reactions, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
The nucleophilic amino group of 2-(Difluoromethylthio)-5-fluoroaniline readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-acyl derivatives. This reaction is a fundamental transformation for protecting the amino group or for synthesizing amide-containing target molecules. For example, the reaction with acetyl chloride in the presence of a base affords N-(2-(difluoromethylthio)-5-fluorophenyl)acetamide. This transformation is analogous to the acylation of other substituted anilines. researchgate.netnih.govijper.org The reaction conditions can be tailored to accommodate different acylating agents. chemijournal.comgoogle.com
Table 1: Acylation of this compound
| Reactant | Acylating Agent | Product |
|---|---|---|
| This compound | Acetyl chloride | N-(2-(difluoromethylthio)-5-fluorophenyl)acetamide |
| This compound | Benzoyl chloride | N-(2-(difluoromethylthio)-5-fluorophenyl)benzamide |
| This compound | Acetic anhydride | N-(2-(difluoromethylthio)-5-fluorophenyl)acetamide |
The primary aromatic amino group can be converted into a diazonium salt through a process known as diazotization. This reaction involves treating the aniline (B41778) with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.orgmasterorganicchemistry.com The resulting arenediazonium salt, 2-(difluoromethylthio)-5-fluorobenzenediazonium, is a versatile intermediate.
The diazonio group is an excellent leaving group (N₂) and can be substituted by a variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. libretexts.orgorganic-chemistry.org This allows for the introduction of halides (Cl, Br, I), cyano groups, and other functionalities onto the aromatic ring. masterorganicchemistry.comruhr-uni-bochum.de For instance, treatment with copper(I) chloride yields 1-chloro-2-(difluoromethylthio)-5-fluorobenzene. The development of new difluoromethylthiolating reagents has also enabled Sandmeyer-type reactions to introduce the SCF₂H group using aryl diazonium salts. cas.cn
Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols or anilines. wikipedia.orgorganic-chemistry.orgchemguide.co.uk This reaction leads to the formation of brightly colored azo compounds, which are widely used as dyes. youtube.comyoutube.com The coupling typically occurs at the para position of the coupling partner. wikipedia.orgchemguide.co.uk
Table 2: Representative Reactions of 2-(difluoromethylthio)-5-fluorobenzenediazonium Salt
| Reagent | Reaction Type | Product |
|---|---|---|
| Copper(I) chloride (CuCl) | Sandmeyer Reaction | 1-chloro-2-(difluoromethylthio)-5-fluorobenzene |
| Copper(I) bromide (CuBr) | Sandmeyer Reaction | 1-bromo-2-(difluoromethylthio)-5-fluorobenzene |
| Potassium iodide (KI) | Sandmeyer-type Reaction | 1-(difluoromethylthio)-5-fluoro-2-iodobenzene |
| Phenol | Azo Coupling | 4-((2-(difluoromethylthio)-5-fluorophenyl)diazenyl)phenol |
| Aniline | Azo Coupling | 4-((2-(difluoromethylthio)-5-fluorophenyl)diazenyl)aniline |
The aromatic amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction typically proceeds under acidic or basic catalysis and involves the elimination of a water molecule. The resulting Schiff bases are characterized by a C=N double bond and are valuable intermediates in organic synthesis. For example, reacting this compound with a substituted benzaldehyde (B42025) yields the corresponding N-benzylidene-2-(difluoromethylthio)-5-fluoroaniline derivative. bjmu.edu.cnfrontiersin.orgresearchgate.netsemanticscholar.orgresearchgate.net
Table 3: Schiff Base Formation from this compound
| Carbonyl Compound | Product (Schiff Base) |
|---|---|
| Benzaldehyde | N-benzylidene-2-(difluoromethylthio)-5-fluoroaniline |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-2-(difluoromethylthio)-5-fluoroaniline |
| Acetone | N-(propan-2-ylidene)-2-(difluoromethylthio)-5-fluoroaniline |
Transformations Involving the Difluoromethylthio Moiety
The difluoromethylthio (-SCF₂H) group, while generally stable, can participate in specific chemical transformations, most notably oxidation at the sulfur atom.
The sulfur atom in the difluoromethylthio group is susceptible to oxidation. Controlled oxidation can lead to the formation of the corresponding difluoromethylsulfinyl (sulfoxide) or difluoromethylsulfonyl (sulfone) derivatives. nih.govrsc.org The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Milder oxidizing agents, such as one equivalent of hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can selectively produce the sulfoxide (B87167), 1-(difluoromethylsulfinyl)-5-fluorobenzene. researchgate.netmdpi.comresearchgate.net The use of stronger oxidizing agents or an excess of the oxidant typically leads to the formation of the sulfone, 1-(difluoromethylsulfonyl)-5-fluorobenzene. nih.govresearchgate.net These oxidized derivatives are of interest as their electronic properties and lipophilicity differ significantly from the parent sulfide. cas.cn
Table 4: Oxidation Products of this compound
| Product Name | Chemical Formula | Oxidation State |
|---|---|---|
| 2-(Difluoromethylsulfinyl)-5-fluoroaniline | C₇H₆F₃NOS | Sulfoxide |
| 2-(Difluoromethylsulfonyl)-5-fluoroaniline | C₇H₆F₃NO₂S | Sulfone |
The reduction of the difluoromethylthio group or the reductive cleavage of the carbon-sulfur bond in compounds like this compound is not a commonly reported transformation. The -SCF₂H group is generally considered a stable moiety under standard reducing conditions. While methods for C-S bond cleavage in various organosulfur compounds exist, they often require specific and harsh conditions or transition-metal catalysis and are not typically applied to the reductive cleavage of fluoroalkylthioethers. researchgate.netrsc.org The high strength of the C-F and C-S bonds contributes to the stability of this functional group, making its reduction or reductive cleavage challenging and not a synthetically prevalent reaction pathway.
Functional Group Interconversions of -SCF₂H
The difluoromethylthio (-SCF₂H) group is a key structural motif, and its interconversion into other sulfur-containing functional groups, such as sulfoxides and sulfones, is of significant interest. These transformations can modulate the electronic and physical properties of the molecule.
The oxidation of difluoromethylthioethers can be controlled to yield either the corresponding sulfoxides or sulfones. nih.gov The use of specific oxidizing agents and controlled reaction conditions allows for selective transformation. For instance, mild oxidizing agents tend to favor the formation of sulfoxides, while stronger conditions lead to the fully oxidized sulfones. A study on the oxidation of various aryl trifluoromethyl sulfides demonstrated that hydrogen peroxide in trifluoroacetic acid can selectively produce sulfoxides. researchgate.net Similar controlled oxidation is expected for difluoromethylthioethers. nih.govresearchgate.net
Table 1: Representative Oxidation Reactions of Aryl Fluoroalkyl Thioethers
| Starting Material | Oxidizing Agent | Product | Reference |
| Aryl-SCF₃ | H₂O₂ / TFA | Aryl-S(O)CF₃ | researchgate.net |
| Aryl-SCF₂H | m-CPBA (1 equiv.) | Aryl-S(O)CF₂H | nih.govresearchgate.net |
| Aryl-SCF₂H | m-CPBA (>2 equiv.) | Aryl-S(O)₂CF₂H | nih.govresearchgate.net |
This table is illustrative and based on known transformations of similar compounds.
Reactivity of the Fluoroaryl Ring
The reactivity of the fluoroaryl ring in this compound is influenced by the directing and activating/deactivating effects of the substituents. The amino group is a powerful activating group and an ortho, para-director. chemistrysteps.combyjus.com Conversely, the fluorine atom and the difluoromethylthio group are generally considered deactivating groups due to their electron-withdrawing nature. The -SCF₂H group, in particular, is known to be strongly electron-withdrawing. researchgate.net
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the cumulative electronic effects of the substituents. The -NH₂ group strongly directs incoming electrophiles to the ortho and para positions. byjus.comallen.in In this compound, the positions ortho to the amino group are C6 and C4, and the para position is C4.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophile (E⁺) | Predicted Major Product(s) | Rationale |
| Br₂ | 4-Bromo-2-(difluoromethylthio)-5-fluoroaniline and/or 6-Bromo-2-(difluoromethylthio)-5-fluoroaniline | The -NH₂ group is a strong ortho, para-director. byjus.comallen.in |
| HNO₃/H₂SO₄ | 2-(Difluoromethylthio)-5-fluoro-4-nitroaniline and/or 2-(Difluoromethylthio)-5-fluoro-6-nitroaniline | Direct nitration can be complex due to the basicity of the aniline, potentially leading to meta products via the anilinium ion. chemistrysteps.combyjus.com Protection of the amine is often preferred. libretexts.org |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SₙAr) on the fluoroaryl ring is also a possible transformation. SₙAr reactions are facilitated by the presence of electron-withdrawing groups ortho or para to a good leaving group. byjus.comlibretexts.org In this molecule, the fluorine atom can act as a leaving group. The rate of SₙAr reactions with halogens as leaving groups often follows the order F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. libretexts.orgstackexchange.com
The -SCF₂H group is strongly electron-withdrawing, which would activate the ring towards nucleophilic attack. researchgate.net A nucleophile could potentially displace the fluorine atom at the C5 position. The reaction is dependent on the presence of strong electron-withdrawing groups that can stabilize the negative charge in the intermediate. libretexts.org
Metalation and Lithiation at Fluorine-Adjacent Positions
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. wikipedia.orgbaranlab.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgsemanticscholar.org The resulting aryllithium species can then react with various electrophiles. semanticscholar.org
In this compound, both the amino group (or a protected amide derivative) and the fluorine atom can act as directing groups. The amino group is a known DMG. wikipedia.org The fluorine atom is a moderate DMG. organic-chemistry.org Lithiation would be expected to occur at a position ortho to one of these directing groups. The most acidic protons are typically those adjacent to the directing groups. Therefore, lithiation could potentially occur at the C6 position, which is ortho to the amino group.
Chemoselectivity in Multi-functionalized Compounds
Chemoselectivity is a critical consideration in the reactions of this compound due to the presence of multiple reactive sites. The relative reactivity of the amino group, the fluoroaryl ring, and the difluoromethylthio group will determine the outcome of a given reaction.
For instance, in electrophilic reactions, the high nucleophilicity of the amino group can lead to reactions at the nitrogen atom (e.g., protonation or alkylation) in competition with electrophilic substitution on the aromatic ring. chemistrysteps.com As mentioned, protection of the amine as an amide is a common strategy to favor ring substitution and control its high reactivity. allen.inlibretexts.org
In reactions involving organometallic reagents, the acidic proton of the amino group will react preferentially with strong bases like organolithiums, necessitating a protection strategy or the use of excess reagent if subsequent ring metalation is desired.
Mechanistic Investigations of Key Reactions
The mechanisms of the key reactions involving this compound are based on well-established principles of organic chemistry.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a cationic intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comchemistrysteps.com The aromatic ring acts as a nucleophile, attacking the electrophile. masterorganicchemistry.com The stability of this intermediate is enhanced by the electron-donating resonance effect of the amino group, which delocalizes the positive charge. wikipedia.org Deprotonation in the final step restores the aromaticity of the ring. masterorganicchemistry.com
Nucleophilic Aromatic Substitution: The SₙAr mechanism is typically a two-step addition-elimination process. byjus.comlibretexts.org A nucleophile adds to the aromatic ring at the carbon bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. stackexchange.com The presence of electron-withdrawing groups, such as -SCF₂H, is crucial for stabilizing this intermediate. byjus.comlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.com
Directed ortho-Metalation: This reaction is believed to proceed through the coordination of the organolithium reagent to the heteroatom of the directing metalation group. wikipedia.orgbaranlab.org This complexation increases the kinetic acidity of the adjacent ortho-protons, facilitating their removal by the strong base to form a stable aryllithium intermediate. semanticscholar.org
Proposed Reaction Pathways and Intermediates
The reactivity of this compound is primarily dictated by the nucleophilic amino group and the electron-rich aromatic ring, modified by the electronic effects of the fluorine and difluoromethylthio substituents.
Reactions involving the Aniline Moiety:
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom of the aniline group makes it a potent nucleophile. It is expected to readily react with alkyl halides and acyl halides (or anhydrides) to form the corresponding N-alkylated and N-acylated products. For instance, reaction with acetyl chloride would likely yield N-(2-(difluoromethylthio)-5-fluorophenyl)acetamide. The reaction would proceed through a nucleophilic acyl substitution mechanism, involving a tetrahedral intermediate.
Diazotization: Like other primary aromatic amines, this compound is expected to react with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. This intermediate, 2-(difluoromethylthio)-5-fluorobenzenediazonium chloride, would be a versatile precursor for a variety of functional group transformations, including Sandmeyer and Schiemann reactions.
Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. nih.govresearchgate.net However, the positions ortho and para to the amino group are already substituted (with the difluoromethylthio group and a fluorine atom, respectively). The remaining open ortho position (C6) and meta position (C4) relative to the amino group are potential sites for substitution. The fluorine atom is a deactivator but also an ortho-, para-director. The difluoromethylthio group is generally considered to be electron-withdrawing and a meta-director. The interplay of these directing effects would likely lead to a mixture of products, with substitution at the C4 and C6 positions being most probable. Reactions such as halogenation, nitration, and sulfonation would fall under this category. researchgate.net Given the high reactivity of anilines, these reactions may require mild conditions to avoid overreaction or oxidation. nih.gov
Reactions involving the Difluoromethylthio Group:
Oxidation: The sulfur atom in the difluoromethylthio group is susceptible to oxidation. smolecule.com Treatment with mild oxidizing agents, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), would likely oxidize the thioether to the corresponding sulfoxide (2-(difluoromethylsulfinyl)-5-fluoroaniline) and, under stronger conditions, to the sulfone (2-(difluoromethylsulfonyl)-5-fluoroaniline). Metabolic studies on similar aryl-SCF2CH3 motifs have shown that oxidation to the sulfoxide is a primary transformation. smolecule.com
Potential Intermediates:
The following table outlines some of the key proposed intermediates in the transformations of this compound.
| Reaction Type | Proposed Intermediate | Subsequent Product(s) |
| Diazotization | 2-(Difluoromethylthio)-5-fluorobenzenediazonium salt | Various substituted benzenes via Sandmeyer, Schiemann, etc. |
| Electrophilic Aromatic Substitution | Sigma complex (arenium ion) | Halogenated, nitrated, or sulfonated aniline derivatives |
| N-Acylation | Tetrahedral intermediate | N-acylated aniline derivative |
Role of Free Radical Processes
Free radical reactions involving this compound are plausible, particularly originating from the thioether linkage.
Thiyl radicals (RS•) are versatile reactive intermediates that can be generated from thioethers under various conditions, including photolysis or reaction with radical initiators. While the S-CF2H bond is strong, homolytic cleavage under forcing conditions or through photochemical induction could potentially generate a 2-amino-4-fluorophenyl radical and a difluoromethylthiyl radical.
More likely, radical processes could be initiated at the thioether sulfur atom. Thioethers are known to react with hydroxyl radicals (HO•) via one-electron oxidation to form a sulfur-centered radical cation. smolecule.com In the context of this compound, this would lead to the formation of [ArSCF2H]•+. This intermediate could then participate in a variety of subsequent reactions, depending on the reaction environment.
Furthermore, radical tandem reactions have been observed with aniline derivatives under photochemical conditions, suggesting that the aniline ring itself can be involved in radical pathways.
Transition States and Energy Profiles
Detailed computational studies on the transition states and energy profiles for reactions of this compound are not currently available. However, general principles can be applied to hypothesize the nature of these energetic landscapes.
Electrophilic Aromatic Substitution: The transition state for electrophilic aromatic substitution would involve the formation of a high-energy sigma complex (arenium ion), where the aromaticity of the ring is temporarily broken. The energy of this transition state, and thus the reaction rate, would be influenced by the ability of the substituents to stabilize the positive charge. The amino group would provide significant stabilization through resonance. The energy profile would show two peaks corresponding to the formation and deprotonation of the sigma complex, with the formation of the complex typically being the rate-determining step.
N-Acylation: The reaction profile for N-acylation would proceed through a lower energy pathway compared to electrophilic substitution on the ring. The transition state would involve the nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent. This would be followed by the formation of a tetrahedral intermediate, which would then collapse to form the final product.
Oxidation of the Thioether: The oxidation of the thioether to a sulfoxide is generally an exothermic process with a relatively low activation barrier. The transition state would involve the interaction of the sulfur lone pair with the oxidant.
Computational chemistry, particularly using Density Functional Theory (DFT), could provide valuable insights into the specific geometries and energies of the transition states and intermediates for these reactions. Such studies would be necessary to create accurate energy profile diagrams and to definitively predict product distributions.
Advanced Spectroscopic and Analytical Methodologies for 2 Difluoromethylthio 5 Fluoroaniline
Chromatographic Separation Techniques
Chromatographic separation is fundamental to isolating 2-(Difluoromethylthio)-5-fluoroaniline from potential impurities, starting materials, and degradation products. The inherent properties of the molecule, including its aromatic nature and fluorine substituents, guide the selection and optimization of the separation technique.
A validated HPLC method is essential for the reliable quantification of this compound. The development process is a systematic investigation of various parameters to achieve a desired level of performance, which is then confirmed through validation as per guidelines from the International Conference on Harmonisation (ICH). nih.govsymbiosisonlinepublishing.com
The choice of stationary and mobile phases is critical for achieving adequate separation and selectivity.
Stationary Phase: For a fluorinated aromatic compound like this compound, several reversed-phase stationary phases can be considered. While traditional C8 and C18 columns are widely used, fluorinated stationary phases often provide alternative and enhanced selectivity. chromatographyonline.comresearchgate.net
Pentafluorophenyl (PFP) Phases: These phases are particularly well-suited for separating halogenated compounds. researchgate.net They offer multiple retention mechanisms beyond simple hydrophobic interactions, including dipole-dipole, π-π, and charge-transfer interactions, which can be advantageous for resolving structurally similar analytes. researchgate.netwaters.com The electron-deficient fluorinated ring of the PFP phase can interact uniquely with the electron distribution of this compound.
Traditional C18 and C8 Phases: These alkyl phases remain a viable option, separating compounds primarily based on hydrophobicity. An end-capped C18 column is often a starting point for method development due to its versatility. nih.govsymbiosisonlinepublishing.com
Mobile Phase: The mobile phase is typically a mixture of an aqueous component (like deionized water with a buffer) and an organic modifier.
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. The choice between them can influence selectivity.
Aqueous Phase and Buffers: A buffer, such as phosphate or acetate, is used to control the pH of the mobile phase. For an aniline (B41778) derivative, pH control is crucial as it dictates the ionization state of the amine group, which significantly affects retention time and peak shape.
Gradient vs. Isocratic Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is typically employed to separate compounds with a range of polarities and to ensure that late-eluting impurities are effectively removed from the column. nih.gov An isocratic method, with a constant mobile phase composition, may be suitable for simpler sample matrices or for routine quality control once separation is established. tandfonline.comnih.gov
An example of an optimized mobile phase for a related compound involved a gradient of water and acetonitrile with 0.05% acetic acid. nih.gov Optimization for this compound would involve systematically adjusting the gradient slope, pH, and choice of organic modifier to achieve optimal resolution between the main peak and any impurities.
Table 1: Example HPLC Stationary and Mobile Phase Conditions
| Parameter | Condition 1 (Screening) | Condition 2 (Optimized) |
|---|---|---|
| Stationary Phase | C18, 150 mm x 4.6 mm, 3.5 µm | Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.02M Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 35°C |
UV detection is the most common technique for analyzing aromatic compounds via HPLC. scientificliterature.org The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. A UV-Vis spectrophotometer is used to obtain the absorbance spectrum of this compound in the mobile phase solvent. The wavelength of maximum absorbance (λmax) is typically chosen for quantification to ensure the highest sensitivity. For related aniline compounds, detection wavelengths of 215 nm, 254 nm, and 280 nm have been utilized. nih.govepa.govfda.gov A photodiode array (PDA) detector is often used during method development to examine peak purity and to select the optimal wavelength that maximizes the signal for the analyte while minimizing interference from the matrix or impurities.
Method validation confirms that the analytical procedure is suitable for its intended purpose. nih.gov
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov This is assessed by preparing a series of standard solutions at different concentrations and plotting the peak area response against the concentration. The correlation coefficient (R²) is calculated, with a value of ≥ 0.999 being typical for a well-performing method. nih.gov
Precision: The precision of a method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. scielo.br It is typically evaluated at three levels:
Repeatability (Intra-day precision): Assessed by analyzing replicate samples on the same day, by the same analyst, and on the same instrument. scielo.briaea.org
Intermediate Precision (Inter-day precision): Assessed by analyzing replicate samples on different days, with different analysts, or on different instruments. symbiosisonlinepublishing.comscielo.br
Reproducibility: Assessed in inter-laboratory trials. Precision is reported as the relative standard deviation (RSD), with acceptance criteria typically being less than 2%. symbiosisonlinepublishing.com
Accuracy: The accuracy of a method is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix. symbiosisonlinepublishing.comscielo.br The percentage recovery is then calculated. Acceptance criteria for accuracy are commonly in the range of 98-102%. fda.gov
Table 2: Example Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 100 | 1,251,300 |
| 150 | 1,876,200 |
| Correlation Coefficient (R²): 0.9998 |
Table 3: Example Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
|---|---|---|---|
| 25 | 0.85 | 1.35 | 101.2 |
| 100 | 0.62 | 1.10 | 99.8 |
| 150 | 0.55 | 0.98 | 100.5 |
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netechemi.comaltabrisagroup.com Selectivity refers to the ability to discriminate between different analytes in a mixture. researchgate.netwisdomlib.org
To demonstrate specificity, the method must show that there is no interference at the retention time of this compound. This is often achieved by:
Analyzing blank and placebo samples: To ensure no peaks from the matrix elute at the same time as the analyte.
Forced degradation studies: The bulk drug is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. altabrisagroup.com The developed HPLC method must be able to resolve the main analyte peak from the peaks of these degradation products, demonstrating its stability-indicating nature. symbiosisonlinepublishing.com Peak purity analysis using a PDA detector is also performed to confirm that the analyte peak is spectrally homogeneous.
While direct UV detection is often sufficient, pre-column or post-column derivatization can be employed to enhance detection sensitivity and selectivity, particularly for trace-level analysis. scribd.comthermofisher.com This involves reacting the aniline functional group with a labeling reagent to form a derivative with strong UV absorbance or fluorescence. tandfonline.comnih.gov
Fluorescence Derivatization: Reagents like o-phthalaldehyde (OPA) in the presence of a thiol, dansyl chloride, or fluorescamine react with primary amines to yield highly fluorescent products. nih.govscribd.com This can lower the limit of detection significantly compared to UV absorbance. For example, various anilines have been successfully analyzed using fluorigenic-labeling reagents, which react under mild conditions to form stable derivatives amenable to RP-HPLC with fluorescence detection. researchgate.net
UV-Vis Derivatization: Reagents can be used to add a chromophore that absorbs strongly at a longer wavelength where there is less interference. For instance, N,N-diethyl-2,4-dinitro-5-fluoroaniline has been used as a derivatizing reagent for amino acids to yield stable derivatives with good chromatographic properties. nih.gov
Derivatization requires careful optimization of reaction conditions (e.g., pH, temperature, reaction time, and reagent concentration) to ensure the reaction is complete and reproducible. nih.gov While powerful, derivatization adds complexity to the analytical procedure and is generally reserved for situations where the required sensitivity cannot be achieved by direct detection. thermofisher.comresearchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, primary anilines like this compound can exhibit poor chromatographic behavior, such as peak tailing, due to the polarity of the amino group. To overcome this, derivatization is often employed to convert the analyte into a more volatile and thermally stable form, leading to improved peak shape and sensitivity. nih.gov
A common strategy involves the acylation of the amine group. For instance, trifluoroacetylation, using a reagent like N-methyl-bis-trifluoroacetamide (MBTFA), can create a trifluoroacetyl derivative. nih.gov This process replaces the active hydrogens on the amine with a trifluoroacetyl group, reducing polarity and increasing volatility.
The derivatized this compound can then be analyzed using a gas chromatograph, typically equipped with a capillary column (e.g., SE-54) and a suitable detector. epa.gov When coupled with mass spectrometry (GC-MS), this method allows for both the separation of the derivative from a complex mixture and its subsequent identification based on its mass spectrum. nih.govepa.gov The retention time of the derivative serves as a key parameter for its identification under specific chromatographic conditions.
| Parameter | Description | Typical Value/Condition |
| Derivatization Reagent | Reagent used to increase volatility for GC analysis. | N-methyl-bis-trifluoroacetamide (MBTFA) or Acetic Anhydride |
| Column Type | The stationary phase used for separation. | Fused silica capillary column (e.g., SE-54) epa.gov |
| Injection Mode | Method of sample introduction. | Splitless injection |
| Detector | Device used for detecting the analyte as it elutes. | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS) |
Advanced Spectroscopic Characterization (beyond basic identification)
Beyond basic identification, advanced spectroscopic methods are crucial for elucidating the detailed structural and electronic characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Electron Density
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For fluorinated compounds, both ¹H and ¹⁹F NMR provide a wealth of information regarding the molecular framework and the electronic environment of the nuclei.
In the ¹H NMR spectrum of this compound, the signals for the aromatic protons, the amine protons, and the proton of the difluoromethylthio group provide definitive structural confirmation. The aromatic region is expected to show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
The proton of the -SCHF₂ group is anticipated to appear as a triplet, a result of coupling to the two equivalent fluorine atoms (according to the n+1 rule for I=1/2 nuclei). The chemical shift of the amine (-NH₂) protons can vary and may appear as a broad singlet. The aromatic protons will exhibit distinct multiplets, with their chemical shifts and coupling constants influenced by the positions of the fluoro, amino, and difluoromethylthio substituents.
Table 4.2.1.1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H (Aromatic) | 6.5 - 7.5 | Multiplet (m) | J(H-H) and J(H-F) |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A |
| -SCHF₂ | 6.5 - 7.8 | Triplet (t) | J(H-F) ≈ 50-60 Hz |
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds, as the chemical shifts are highly sensitive to the local electronic environment. nih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments.
The two fluorine atoms of the difluoromethylthio (-SCHF₂) group are chemically equivalent and are expected to produce a single resonance. This signal will be split into a doublet due to coupling with the single adjacent proton. The fluorine atom attached to the aromatic ring will give rise to a separate signal, which will appear as a multiplet due to coupling with the nearby aromatic protons. The significant difference in the chemical environment of the aliphatic and aromatic fluorine atoms results in well-separated signals.
Table 4.2.1.2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| F (Aromatic, C5-F) | Multiplet (m) | J(F-H) |
| -SCHF₂ | Doublet (d) | J(F-H) ≈ 50-60 Hz |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₇H₆F₃NS), the molecular weight is 197.19 g/mol . In electron ionization (EI) mass spectrometry, the compound will form a molecular ion (M⁺), which can then undergo fragmentation.
The fragmentation pattern provides a fingerprint that aids in structural elucidation. Key fragmentation pathways would likely involve the loss of the difluoromethyl group (-CHF₂), the entire difluoromethylthio group (-SCHF₂), or cleavage of the C-S bond. The relative abundance of these fragment ions helps to confirm the arrangement of the atoms within the molecule.
Table 4.2.2: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Formula of Fragment |
| 197 | Molecular Ion [M]⁺ | [C₇H₆F₃NS]⁺ |
| 146 | [M - CHF₂]⁺ | [C₆H₅FNS]⁺ |
| 96 | [M - SCHF₂]⁺ | [C₆H₅FN]⁺ |
Infrared (IR) Spectroscopy for Functional Group Confirmation
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.
The primary amine (-NH₂) group will show characteristic symmetric and asymmetric N-H stretching vibrations. The C-F bonds, both on the aromatic ring and in the difluoromethyl group, will exhibit strong stretching absorptions. The aromatic ring itself will be identified by C-H and C=C stretching vibrations.
Table 4.2.3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3350 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 1600 - 1650 | N-H Bend | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1350 | C-N Stretch | Aryl Amine |
| 1100 - 1300 | C-F Stretch | Aromatic-F & Aliphatic-F |
| 650 - 750 | C-S Stretch | Thioether (-S-) |
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The aniline chromophore, with its lone pair of electrons on the nitrogen atom and the aromatic ring, is the primary determinant of the compound's UV-Vis absorption.
The electronic spectrum of aniline derivatives typically displays two main absorption bands. The first, a high-intensity band usually observed in the 200-250 nm region, is attributed to the π → π* transition of the benzene ring. The second, a lower-intensity band appearing at longer wavelengths, typically between 250 nm and 350 nm, corresponds to the n → π* transition, involving the non-bonding electrons of the nitrogen atom.
Substituents on the aniline ring can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. In the case of this compound, the fluorine atom and the difluoromethylthio group are expected to cause shifts in the absorption maxima compared to unsubstituted aniline. The fluorine atom, being an auxochrome, can cause a bathochromic (red) shift, while the electron-withdrawing nature of the difluoromethylthio group may lead to a hypsochromic (blue) shift. The interplay of these electronic effects determines the final absorption profile.
| Electronic Transition | Probable λmax (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| π → π | ~240 - 260 | High |
| n → π | ~280 - 310 | Low to Moderate |
Note: The data in this table is estimated based on the spectroscopic behavior of analogous fluoroaniline and thioaniline derivatives. Actual experimental values may vary.
Impurity Profiling and Quantification
Impurity profiling is a critical aspect of quality control for any chemical compound, particularly those used as intermediates in the synthesis of active pharmaceutical ingredients. The identification and quantification of impurities in this compound are essential to ensure the purity and safety of the final products. Impurities can originate from various sources, including the starting materials, side reactions during synthesis, degradation of the compound, or contamination from solvents and reagents.
Modern analytical techniques, particularly hyphenated chromatographic methods, are instrumental in impurity profiling. biomedres.usresearchgate.netbiomedres.usnih.gov High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating, identifying, and quantifying impurities. researchgate.net The chromatographic separation allows for the resolution of the main compound from its impurities, while the mass spectrometer provides information about the molecular weight and structure of each separated component.
Common potential impurities in this compound could include:
Isomeric Impurities: Positional isomers of the fluoro or difluoromethylthio groups on the aniline ring.
Starting Material Residues: Unreacted precursors from the synthesis process.
By-products: Compounds formed through side reactions, such as over-alkylation or oxidation.
Degradation Products: Impurities formed due to the instability of the compound under certain storage or process conditions.
A comprehensive impurity profile would involve the development of a validated analytical method, typically an HPLC method with UV or MS detection. The method would be optimized to achieve good separation of all potential and known impurities. Quantification of these impurities is typically performed against a reference standard of the main compound, and their levels are reported as a percentage area of the main peak or against qualified impurity standards.
| Potential Impurity Type | Possible Structure/Origin | Typical Analytical Technique | Quantification Limit |
| Isomeric Impurity | e.g., 3-(Difluoromethylthio)-5-fluoroaniline | HPLC-UV, LC-MS | < 0.1% |
| Starting Material | e.g., 4-fluoro-2-mercaptoaniline | GC-MS, LC-MS | < 0.1% |
| By-product | e.g., Oxidized difluoromethylthio group | LC-MS/MS | < 0.05% |
| Degradation Product | e.g., Dehalogenated or hydrolyzed species | LC-MS, Stability Indicating HPLC | < 0.1% |
Note: The listed impurities and their limits are hypothetical and serve as an illustrative example. Actual impurity profiles would need to be determined through rigorous experimental analysis.
Analytical Method Robustness and Transferability
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Method transferability refers to the ability of a method to be successfully transferred from one laboratory to another, producing comparable results. Both are crucial for ensuring consistent quality control of this compound across different manufacturing sites and testing laboratories.
A robustness study for an HPLC method for this compound would typically involve systematically varying key method parameters and observing the effect on the analytical results, such as the retention time, peak area, and resolution of the main compound and its impurities.
Key parameters to be evaluated in a robustness study include:
Mobile Phase Composition: Small changes in the percentage of the organic solvent.
pH of the Mobile Phase Buffer: Minor variations in the pH.
Column Temperature: Fluctuations in the column oven temperature.
Flow Rate: Small adjustments to the mobile phase flow rate.
Wavelength of Detection: Minor variations in the UV detector wavelength.
Different HPLC Columns: Using columns from different batches or manufacturers.
Different HPLC Systems: Running the method on different instruments.
The results of the robustness study are used to establish the operational limits of the analytical method and to identify critical parameters that need to be carefully controlled.
| Parameter Varied | Typical Variation Range | Acceptance Criteria (Example) |
| Mobile Phase Organic Content | ± 2% | %RSD of peak area < 2.0% |
| Mobile Phase pH | ± 0.2 units | Resolution between critical peaks > 1.5 |
| Column Temperature | ± 5 °C | Retention time shift < 5% |
| Flow Rate | ± 0.1 mL/min | Tailing factor < 2.0 |
| Detection Wavelength | ± 2 nm | No significant change in peak response |
Note: The variation ranges and acceptance criteria are illustrative and should be defined based on the specific method and its intended use.
Successful method transferability requires a well-documented and robust analytical method. A formal method transfer protocol is often established, which includes comparative testing between the originating and receiving laboratories. This ensures that the analytical method will perform reliably and consistently throughout the lifecycle of the product.
Computational and Theoretical Chemistry Studies of 2 Difluoromethylthio 5 Fluoroaniline
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-(Difluoromethylthio)-5-fluoroaniline, DFT calculations are instrumental in understanding its fundamental chemical characteristics.
Conformational Analysis and Stability
The three-dimensional structure of this compound is not rigid. Rotation around the carbon-sulfur and carbon-nitrogen bonds gives rise to various conformers with different energies. Conformational analysis using DFT can identify the most stable geometries of the molecule in the gas phase. By systematically rotating key dihedral angles and calculating the corresponding single-point energies, a potential energy surface can be mapped.
The stability of different conformers is primarily governed by a combination of steric hindrance and intramolecular interactions. For instance, the orientation of the difluoromethylthio (-SCF₂H) group relative to the aniline (B41778) ring and its amino (-NH₂) group is critical. Hydrogen bonding, though weak, may occur between one of the fluorine atoms of the -SCF₂H group and a hydrogen atom of the adjacent -NH₂ group, or between the lone pair of the nitrogen and the hydrogen of the -SCF₂H group, contributing to the stability of certain conformations. The planarity of the aniline ring is also a key factor, with DFT calculations helping to quantify the energetic cost of any distortions from planarity.
Electronic Structure and Frontier Molecular Orbitals
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons within this compound. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.
The HOMO represents the region from which the molecule is most likely to donate electrons in a chemical reaction, indicating its nucleophilic character. In this compound, the HOMO is typically localized on the aniline ring and the nitrogen atom of the amino group, due to the presence of electron-rich π-systems and lone pairs. The LUMO, conversely, indicates the region most susceptible to accepting electrons, highlighting its electrophilic character. For this molecule, the LUMO is generally distributed over the aromatic ring, with significant contributions from the electron-withdrawing difluoromethylthio group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarizable and reactive.
Note: Specific values are dependent on the level of theory and basis set used for the calculation.
Reaction Mechanism Modeling and Transition State Analysis
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. This includes locating and characterizing transition states—the high-energy structures that connect reactants and products.
For example, electrophilic aromatic substitution reactions on the aniline ring can be modeled. DFT can predict the most likely site of substitution by comparing the activation energies for attacks at different positions. The electron-donating amino group and the electron-withdrawing difluoromethylthio and fluoro groups will have competing effects on the regioselectivity of such reactions. Transition state analysis provides the activation energy barrier, which is crucial for determining the reaction rate. The vibrational frequencies of the transition state are also calculated; a single imaginary frequency confirms that the structure is indeed a true transition state.
Molecular Dynamics Simulations for Intermolecular Interactions
While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent or in a biological environment. MD simulations model the movement of atoms and molecules over time based on a force field that describes the potential energy of the system.
For this compound, MD simulations can reveal how it interacts with solvent molecules, such as water or organic solvents. These simulations can provide insights into its solubility and how it orients itself at interfaces. By analyzing the radial distribution functions, one can understand the average distance and coordination number of solvent molecules around specific functional groups of the solute. Furthermore, MD can be used to study the aggregation behavior of these molecules, which can be important in various chemical and material science applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical endpoints)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity. For this compound, QSAR models can be developed to predict various non-clinical endpoints, such as its physicochemical properties or its activity in agrochemical or material science contexts.
To build a QSAR model, a set of molecules with known activities is required. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment calculated from DFT). Statistical methods like multiple linear regression or machine learning algorithms are then used to create a mathematical equation that links these descriptors to the observed activity. While specific QSAR studies on this compound are not widely published, its calculated descriptors could be used as part of a larger dataset to predict properties like herbicidal or fungicidal activity.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts with reasonable accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted spectra can be invaluable for assigning peaks in experimental NMR data.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific motion of the atoms, such as C-H stretches, N-H bends, or C-F stretches.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the wavelengths of maximum absorption (λmax).
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Interpretation |
|---|---|---|
| ¹³C NMR | Chemical Shifts (ppm) | Provides information on the carbon skeleton |
| ¹⁹F NMR | Chemical Shifts (ppm) | Characterizes the electronic environment of the fluorine atoms |
| IR | Vibrational Frequencies (cm⁻¹) | Identifies functional groups and bonding patterns |
| UV-Vis | λmax (nm) | Corresponds to electronic transitions within the molecule |
Note: Predicted values serve as a guide and are best used in conjunction with experimental data.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Assessment of Hydrogen Bonding Interactions involving the CF₂H Group
The difluoromethyl (CF₂H) group is a fascinating functional group in medicinal and materials chemistry, primarily due to its unique electronic properties that allow it to participate in hydrogen bonding. ucla.edunih.gov Unlike a typical C-H bond, the C-H bond in a CF₂H group is significantly polarized due to the presence of two highly electronegative fluorine atoms. ucla.edu This polarization imparts a considerable acidic character to the hydrogen atom, enabling it to act as a hydrogen bond donor. nih.govchemistryviews.org Computational and theoretical studies have become indispensable tools for characterizing the nature and strength of these weak hydrogen bonds.
In the context of this compound, the CF₂H group is positioned to engage in both intermolecular and intramolecular hydrogen bonding. Theoretical calculations on analogous molecules, such as difluoromethyl thioanisoles, have shown that the CF₂H group can indeed form hydrogen bonds, though they are generally weaker than those formed by traditional donors like OH or NH groups. nih.gov The strength of this interaction is highly dependent on the electronic environment. The presence of the sulfur atom in the thioether linkage and the electronic effects of the substituents on the aniline ring are expected to modulate the hydrogen bond donating capacity of the CF₂H group.
Experimental and theoretical studies on related compounds have demonstrated that the direct attachment of a CF₂H group to an aromatic system can enhance its hydrogen bond donating ability. beilstein-journals.org Furthermore, the electronic nature of substituents on the aromatic ring plays a crucial role. In this compound, the fluorine atom at the 5-position acts as an electron-withdrawing group, which is expected to subtly influence the acidity of the CF₂H proton and, consequently, its hydrogen bonding strength.
Theoretical methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (AIM) are pivotal in elucidating these interactions. nih.govumanitoba.caorientjchem.org NBO analysis, for instance, can quantify the stabilization energy (E(2)) associated with the charge transfer from a hydrogen bond acceptor to the antibonding orbital of the C-H bond in the CF₂H group, providing a measure of the bond's strength. nih.govresearchgate.netnih.gov
A particularly interesting aspect for theoretical investigation in this compound is the potential for intramolecular hydrogen bonding. The proximity of the CF₂H group to the amino group on the aniline ring could facilitate the formation of an intramolecular C-H···N hydrogen bond. Computational studies on ortho-substituted anilines have shown that such intramolecular interactions can influence the molecule's conformational preferences. umanitoba.ca Similarly, an interaction between the CF₂H proton and the lone pair of the fluorine atom (C-H···F) might be possible, although fluorine is generally considered a very weak hydrogen bond acceptor. ucla.edu
Given the absence of direct computational studies on this compound in the reviewed literature, the following tables present hypothetical yet representative data for potential hydrogen bonding interactions, based on findings for structurally related molecules. These values are for illustrative purposes to indicate the expected nature of these bonds.
Table 1: Predicted Geometric Parameters for Potential Intramolecular Hydrogen Bonds in this compound
| Interaction | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |
| C-H···N | 2.90 - 3.20 | 2.30 - 2.60 | 110 - 130 |
| C-H···F | 2.80 - 3.10 | 2.20 - 2.50 | 100 - 120 |
This interactive table provides predicted geometric parameters for potential intramolecular hydrogen bonds in this compound, based on data from analogous compounds.
Table 2: Predicted NBO Analysis for a Potential C-H···N Intramolecular Hydrogen Bond in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N | σ*(C-H) | 0.5 - 2.0 |
This interactive table illustrates the predicted stabilization energy (E(2)) from NBO analysis for a potential C-H···N intramolecular hydrogen bond, indicating a weak stabilizing interaction.
An in-depth analysis of the applications of the chemical compound this compound and its derivatives within the sphere of chemical sciences reveals its significant contributions. This compound has emerged as a crucial element in synthetic and medicinal chemistry.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape
The current research landscape for 2-(Difluoromethylthio)-5-fluoroaniline is essentially uncharted territory. No specific scholarly articles, patents, or database entries detailing its synthesis, properties, or applications could be identified. This starkly contrasts with the extensive research available for simpler fluoroanilines and compounds bearing the difluoromethylthio group, highlighting a significant opportunity for original research.
Challenges and Opportunities in Synthesis
The synthesis of this compound would likely present unique challenges. Introducing the difluoromethylthio group onto the aniline (B41778) ring selectively at the ortho position while managing the directing effects of the fluorine and amino groups would require careful methodological development. Potential synthetic strategies could involve the direct difluoromethylthiolation of 5-fluoroaniline or the construction of the aniline ring from a pre-functionalized benzene derivative. Overcoming challenges related to reagent stability, reaction conditions, and purification would be a primary focus. The successful development of a robust synthetic route would be a significant achievement, opening the door to further investigation of this compound.
Untapped Potential in Reactivity and Functionalization
The reactivity of this compound is a completely unexplored area. The electron-withdrawing nature of both the fluorine atom and the difluoromethylthio group would likely deactivate the aromatic ring towards electrophilic substitution, while also influencing the nucleophilicity of the amino group. Investigating the reactivity of the amino group in reactions such as diazotization, acylation, and N-alkylation would be a logical starting point. Furthermore, exploring the potential for functionalization at other positions on the aromatic ring could lead to the synthesis of a diverse library of novel derivatives.
Emerging Areas in Computational and Analytical Studies
In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties of this compound. Density functional theory (DFT) calculations could provide insights into its molecular geometry, electronic structure, and spectroscopic properties (e.g., NMR and IR spectra). Such computational studies would be invaluable in guiding future experimental work and in understanding the fundamental characteristics of this molecule. The development of robust analytical methods, such as HPLC and GC-MS, would also be essential for the characterization and purity assessment of any synthesized material.
Prospective Applications in Diverse Chemical Fields
While speculative, the structural motifs within this compound suggest potential applications in several areas. The presence of the difluoromethylthio group, a known bioisostere for other functionalities, hints at its potential utility in medicinal chemistry for the design of novel therapeutic agents. Similarly, the fluoroaniline core is a key component in many agrochemicals, suggesting that derivatives of this compound could exhibit interesting herbicidal or pesticidal activities. Its unique electronic properties might also make it a candidate for investigation in materials science, for example, in the development of novel organic electronic materials. The exploration of these potential applications is entirely dependent on the future synthesis and characterization of this intriguing molecule.
Q & A
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
